

Introduction: The Quinoline Scaffold and its Sulfonated Derivative

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Quinoline-4-sulfonic Acid*

CAS No.: 6046-42-0

Cat. No.: B1609114

[Get Quote](#)

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.^{[1][2]} Derivatives of this scaffold are integral to a wide array of pharmaceuticals, including antimalarials (e.g., quinine, chloroquine), antibacterials, and anticancer agents.^{[1][3]} The electronic nature and structural rigidity of the quinoline core make it an ideal platform for designing molecules that can interact with biological targets with high specificity.

Quinoline-4-sulfonic acid is a derivative that incorporates a sulfonic acid moiety at the 4-position of the quinoline ring. This functional group is expected to dramatically influence the molecule's physicochemical properties, particularly its acidity and solubility, making it a potentially valuable building block for creating water-soluble drug candidates or specialized ligands.

Caption: Molecular structure of **Quinoline-4-sulfonic acid**.

Physical Properties: A Comparative and Predictive Analysis

Direct experimental data for **Quinoline-4-sulfonic acid** is scarce. However, by analyzing its constituent parts—the quinoline core and the sulfonic acid group—and comparing it to well-characterized analogs, we can establish a reliable set of predicted properties.

Table 1: Physical Properties of **Quinoline-4-sulfonic Acid** and Relevant Analogs

Property	Quinoline (Parent)	Quinoline-4-carboxylic acid	Quinoline-8-sulfonic acid	Quinoline-4-sulfonic acid (Predicted)
CAS Number	91-22-5[1]	486-74-8[4]	85-48-3[5]	15468-63-0
Molecular Formula	C ₉ H ₇ N	C ₁₀ H ₇ NO ₂	C ₉ H ₇ NO ₃ S	C ₉ H ₇ NO ₃ S
Molecular Weight	129.16 g/mol [1]	173.17 g/mol [6]	209.22 g/mol [5]	209.22 g/mol
Appearance	Colorless liquid[1]	White to light yellow powder[4]	Crystalline solid	White to off-white crystalline solid
Melting Point	-15 °C[1]	254-255 °C[4]	>300 °C[5]	>300 °C (with decomposition)
Solubility	Slightly soluble in cold water; soluble in hot water, organic solvents.[1]	Soluble in DMSO.[4]	Soluble in water. [7]	High solubility in water, especially as a salt; soluble in polar protic solvents (e.g., methanol); poorly soluble in nonpolar organic solvents.
Acidity (pKa)	4.85 (for the conjugate acid) [1]	~1.0 (predicted, carboxylic acid), ~4-5 (predicted, quinolinium ion) [4]	~ -1.8 (predicted, sulfonic acid), ~4-5 (predicted, quinolinium ion) [5]	< 0 (sulfonic acid), ~4-5 (quinolinium ion)

Expert Analysis of Physical Properties:

- **Solubility:** The introduction of the sulfonic acid group, a highly polar and strong hydrogen-bonding moiety, is the single most significant factor determining the physical properties. Unlike the parent quinoline, which is only slightly water-soluble, **Quinoline-4-sulfonic acid** is predicted to be highly soluble in water and other polar solvents.[1][7] This property is critical in drug development for formulating intravenous administrations or improving the dissolution rate of oral dosage forms.
- **Acidity (pKa):** Aromatic sulfonic acids are strong acids, comparable to sulfuric acid. Therefore, the pKa of the sulfonic acid proton is expected to be very low ($\text{pKa} < 0$). The second pKa, associated with the protonation of the quinoline nitrogen, will be similar to that of the parent compound, falling in the range of 4-5.[1] This dual acidic nature means the molecule's net charge is highly dependent on pH, which influences its interaction with biological membranes and protein binding sites.
- **Melting Point:** The strong intermolecular forces, including ionic interactions and extensive hydrogen bonding afforded by the sulfonic acid group, predict a high melting point, likely above 300 °C, with decomposition occurring before a true liquid phase is reached.[5] This is characteristic of zwitterionic and salt-like organic compounds.

Chemical Properties and Reactivity

The chemical behavior of **Quinoline-4-sulfonic acid** is a composite of the reactivity of the quinoline ring system and the sulfonic acid functional group.

Reactivity of the Quinoline Nucleus

The quinoline ring exhibits a dual reactivity profile. The benzene ring portion is electron-rich and undergoes electrophilic substitution, while the pyridine ring is electron-deficient and is susceptible to nucleophilic attack.

- **Electrophilic Aromatic Substitution (EAS):** The pyridine nitrogen deactivates the entire ring system towards electrophiles, particularly its own ring. Electrophilic attack (e.g., nitration, halogenation) therefore occurs preferentially on the benzene ring at positions C5 and C8.[2][8] The sulfonic acid group at C4 will further deactivate the pyridine ring but will have a lesser effect on the distant benzene ring.

- Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for attack by nucleophiles.[2] In **Quinoline-4-sulfonic acid**, the sulfonate group at C4 can potentially act as a leaving group, allowing for its displacement by strong nucleophiles under forcing conditions. This provides a synthetic route to other 4-substituted quinolines.

Caption: Preferred sites for electrophilic and nucleophilic attack on the quinoline ring.

Reactivity of the Sulfonic Acid Group

The sulfonic acid group offers several avenues for chemical transformation, which are of high importance for derivatization in drug discovery.

- Salt Formation: As a strong acid, it readily reacts with bases to form stable sulfonate salts, a common strategy to improve the aqueous solubility and stability of drug candidates.
- Conversion to Sulfonyl Chloride: The most synthetically useful reaction is its conversion to quinoline-4-sulfonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5). The resulting sulfonyl chloride is a highly reactive intermediate.
- Synthesis of Sulfonamides: Quinoline-4-sulfonyl chloride can react with a wide variety of primary and secondary amines to form the corresponding sulfonamides. The sulfonamide functional group is a prevalent pharmacophore found in numerous drugs, including antibiotics and diuretics.[9] This pathway represents a key application for **Quinoline-4-sulfonic acid** in medicinal chemistry.

Experimental Protocols for Characterization and Analysis

A self-validating system of protocols is essential for confirming the identity, purity, and properties of any newly synthesized or procured batch of **Quinoline-4-sulfonic acid**.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: This experiment provides fundamental physicochemical data. Determining the pKa values is crucial for predicting the ionization state of the molecule at physiological pH, which governs its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

- **Preparation:** Accurately weigh approximately 21 mg (0.1 mmol) of **Quinoline-4-sulfonic acid** and dissolve it in 50 mL of deionized, CO₂-free water.
- **Titration Setup:** Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and an automated titrator.
- **Titration:** Titrate the solution with a standardized 0.1 M NaOH solution. Record the pH value after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The titration curve will show two equivalence points. The pKa values can be determined from the pH at the half-equivalence points. The first pKa (sulfonic acid) will be difficult to determine accurately due to its high acidity and may require specialized techniques or software for calculation. The second pKa (quinolinium ion) will be clearly visible.
- **Validation:** Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

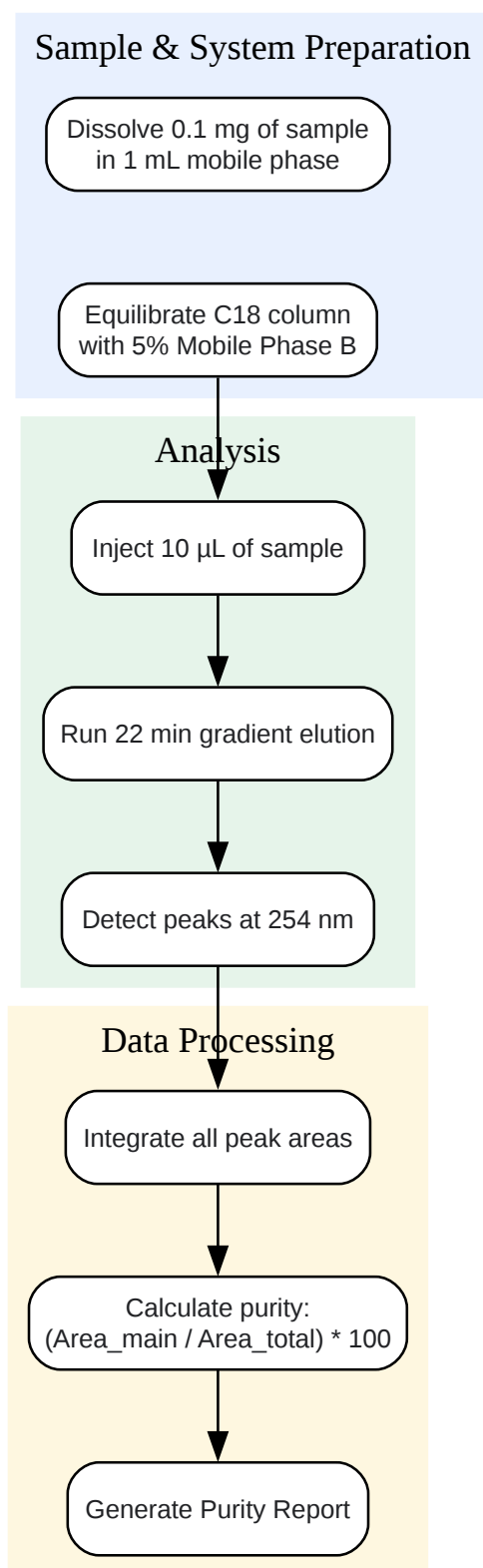
Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry. This protocol establishes a reliable method to separate the target compound from potential impurities, starting materials, or degradation products.

Methodology:

- **System:** A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- **Column:** A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
 - Causality: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the acidic analyte.
- Gradient Elution:
 - Time 0-2 min: 5% B
 - Time 2-15 min: 5% to 95% B (linear gradient)
 - Time 15-17 min: 95% B (hold)
 - Time 17-18 min: 95% to 5% B (return to initial)
 - Time 18-22 min: 5% B (re-equilibration)
- Parameters:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 254 nm (or a wavelength maximum determined by UV-Vis spectroscopy)
 - Injection Volume: 10 µL
- Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 water/acetonitrile mixture. Dilute to a working concentration of 0.1 mg/mL.
- Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.



[Click to download full resolution via product page](#)

Caption: Standard workflow for purity determination by RP-HPLC.

Safety and Handling

Based on aggregated GHS data for sulfonic acids and quinoline derivatives, **Quinoline-4-sulfonic acid** must be handled as a hazardous substance.[10]

- Hazards:
 - Skin Corrosion/Irritation: Predicted to cause severe skin burns and eye damage.[10]
 - Acute Toxicity: May be harmful if swallowed.[10]
 - Respiratory Irritation: May cause respiratory tract irritation.[10]
- Recommended Precautions:
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]
 - Handling: Avoid generating dust. Wash hands thoroughly after handling.[11][14]
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

While direct experimental characterization of **Quinoline-4-sulfonic acid** is not widely published, a robust understanding of its properties can be achieved through the principles of physical organic chemistry and comparison with analogous structures. It is predicted to be a highly water-soluble, strongly acidic, high-melting crystalline solid. Its chemical reactivity is dominated by the acidic nature of the sulfonyl group and the dual electrophilic/nucleophilic character of the quinoline ring. The synthetic accessibility of its sulfonyl chloride and subsequent sulfonamide derivatives makes it a promising, albeit under-explored, intermediate for the synthesis of novel compounds in drug discovery and materials science. The experimental protocols outlined in this guide provide a clear pathway for the rigorous validation of these predicted properties.

References

- Wikipedia. Quinoline. Wikipedia. [\[Link\]](#)
- Barrow, J. C. Preparation and Properties of Quinoline. SlideShare. [\[Link\]](#)
- Musiał, A., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [\[Link\]](#)
- Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [\[Link\]](#)
- PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [\[Link\]](#)
- LookChem. QUINOLINE-8-SULFONIC ACID 85-48-3 wiki. LookChem. [\[Link\]](#)
- PubChem. 8-Quinolinesulfonic acid | C₉H₇NO₃S | CID 66561. National Institutes of Health. [\[Link\]](#)
- Career Henan Chemical Co. QUINOLINE-8-SULFONIC ACID. Career Henan Chemical Co., Ltd. [\[Link\]](#)
- PubChem. **Quinoline-4-sulfonic Acid** | C₉H₇NO₃S | CID 4462285. National Institutes of Health. [\[Link\]](#)
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. NJ.gov. [\[Link\]](#)
- Google Patents. US5834485A - Quinoline sulfonamides and their therapeutic use.
- ResearchGate. (A) infrared experimental spectra of 4-(quinolin-2-ylmethylene)aminophenol (QMAP). ResearchGate. [\[Link\]](#)
- El-Gamal, M. I., et al. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Institutes of Health. [\[Link\]](#)

- Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Chemos. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 4. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 5. QUINOLINE-8-SULFONIC ACID | 85-48-3 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-4-sulfonic Acid | C9H7NO3S | CID 4462285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- To cite this document: BenchChem. [Introduction: The Quinoline Scaffold and its Sulfonated Derivative]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609114/docs#introduction-the-quinoline-scaffold-and-its-sulfonated-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)